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Compound of Interest

Compound Name: MSC-4106

Cat. No.: B10831562 Get Quote

For researchers and drug development professionals investigating the Hippo signaling

pathway, validating the on-target activity of therapeutic compounds is a critical step. This guide

provides a comprehensive comparison of MSC-4106, a potent and orally active inhibitor of the

YAP/TAZ-TEAD transcriptional complex, with other known TEAD inhibitors. Experimental data,

detailed protocols, and visual diagrams are presented to facilitate an objective assessment of

MSC-4106's performance in cellular models.

MSC-4106 is an inhibitor that targets the interaction between Yes-associated protein

(YAP)/transcriptional coactivator with PDZ-binding motif (TAZ) and the TEA domain (TEAD)

transcription factors.[1][2] It functions by binding to the central palmitate-binding pocket (P-site)

of TEAD, a site crucial for the protein-protein interaction with YAP and TAZ.[2][3] By disrupting

this complex, MSC-4106 effectively inhibits the transcription of downstream target genes

involved in cell proliferation and survival.[1]

Comparative Analysis of In Vitro Activity
The on-target activity of MSC-4106 has been evaluated and compared to other TEAD inhibitors

in various cellular and biochemical assays. The following tables summarize the available

quantitative data.
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Inhibitor Target IC50 (nM) Assay Cell Line Source

MSC-4106

TEAD-

luciferase

reporter

4

Luciferase

Reporter

Assay

SK-HEP-1

MSC-4106 Cell Viability 14 (4 days)
Cell Viability

Assay
NCI-H226

MSC-4106 Cell Viability 3 (7 days)
Cell Viability

Assay
NCI-H226

MSC-4106 Cell Viability >30,000
Cell Viability

Assay

SW620

(YAP/TAZ

KO)

Table 1: Potency of MSC-4106 in Cellular Assays. This table highlights the potent inhibitory

activity of MSC-4106 on TEAD-mediated transcription and the growth of YAP/TAZ-dependent

cancer cells. Its lack of activity in YAP/TAZ knockout cells demonstrates its on-target specificity.

Inhibitor
TEAD1
(Kd, µM)

TEAD2
(Kd, µM)

TEAD3
(Kd, µM)

TEAD4
(Kd, µM)

Assay Source

MSC-4106 0.12 4.6 1.4 5.6

Surface

Plasmon

Resonance

Table 2: Binding Affinity of MSC-4106 to TEAD Isoforms. This table shows the binding affinity of

MSC-4106 to the four human TEAD isoforms. MSC-4106 displays a preference for TEAD1.

A direct comparison study in malignant pleural mesothelioma cell lines assessed the anti-

proliferative effects of several TEAD inhibitors. While not providing specific IC50 values, the

study characterized the relative potencies.
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Inhibitor Potency Category Selectivity Profile Source

MSC-4106 Intermediate Cleaner target profile

VT-103 Strong -

VT-107 Strong -

K-975 Strong -

MYF-01-37 Intermediate Cleaner target profile

MGH-CP1 Limited -

Table 3: Qualitative Comparison of TEAD Inhibitor Potency in Mesothelioma Cell Lines. This

table provides a qualitative comparison of the anti-proliferative potency of different TEAD

inhibitors. MSC-4106 and MYF-01-37 were noted for having a cleaner target profile, with less

effect on NF2 wild-type cell lines at higher concentrations.

Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the validation process, the following

diagrams are provided.
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Hippo Signaling Pathway and MSC-4106 Mechanism of Action
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Caption: Hippo Signaling Pathway and MSC-4106 Mechanism of Action.
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Workflow for Validating MSC-4106 On-Target Activity

In Vitro / Biochemical Assays

Cell-Based Assays

Selectivity and On-Target Verification

Surface Plasmon Resonance (SPR)
- Determine Kd for TEAD isoforms

TEAD Luciferase Reporter Assay
- Measure inhibition of

TEAD transcriptional activity (IC50)

TEAD Auto-palmitoylation Assay
- Assess inhibition of palmitoylation

Cell Viability Assay
(e.g., CellTiter-Glo)

- Determine cytotoxic effects (IC50)

Co-Immunoprecipitation (Co-IP)
- Confirm disruption of

YAP/TAZ-TEAD interaction

YAP/TAZ Knockout Cells
- Confirm dependence on YAP/TAZ

Comparison with Wild-Type Cells
- Assess selectivity for Hippo-mutant cells

RT-qPCR
- Quantify downregulation of

TEAD target genes (e.g., CYR61)

Click to download full resolution via product page

Caption: Workflow for Validating MSC-4106 On-Target Activity.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

TEAD Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to inhibit TEAD-mediated gene

transcription.
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Cell Seeding: Seed SK-HEP-1 cells stably expressing a TEAD-responsive luciferase reporter

construct into 96-well plates at a density of 1 x 10^4 cells per well. Allow cells to adhere

overnight.

Compound Treatment: Prepare serial dilutions of MSC-4106 and competitor compounds in

complete growth medium. Add the diluted compounds to the cells and incubate for 24-48

hours.

Luciferase Activity Measurement: Following incubation, lyse the cells and measure luciferase

activity using a commercial luciferase assay system according to the manufacturer's

instructions.

Data Analysis: Normalize the luciferase signal to a control (e.g., a co-transfected Renilla

luciferase reporter or total protein concentration). Plot the normalized data against the

compound concentration and fit to a four-parameter logistic equation to determine the IC50

value.

Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically

active cells.

Cell Seeding: Seed NCI-H226 (YAP/TAZ-dependent) and SW620 YAP/TAZ KO (YAP/TAZ-

independent) cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow

cells to attach overnight.

Compound Treatment: Treat the cells with a range of concentrations of MSC-4106 or other

inhibitors. Include a vehicle-only control.

Incubation: Incubate the plates for the desired duration (e.g., 4 or 7 days).

ATP Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's

protocol.

Luminescence Reading: Measure the luminescence signal using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Determine the IC50 value by plotting the percentage of viability against the log of the

compound concentration.

Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of a compound to its protein target.

Chip Preparation: Immobilize purified recombinant human TEAD proteins (TEAD1, TEAD2,

TEAD3, and TEAD4) onto a sensor chip.

Compound Injection: Prepare a series of dilutions of MSC-4106 in a suitable running buffer.

Inject the compound solutions over the sensor chip surface.

Binding Measurement: Monitor the change in the refractive index at the chip surface, which

corresponds to the binding of the compound to the immobilized protein.

Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation

(kd) rate constants. Calculate the equilibrium dissociation constant (Kd) from the ratio of

kd/ka.

Co-Immunoprecipitation (Co-IP)
This technique is used to verify the disruption of the YAP/TAZ-TEAD protein-protein interaction

in a cellular context.

Cell Treatment and Lysis: Treat cells (e.g., NCI-H226) with MSC-4106 or a vehicle control for

a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease and

phosphatase inhibitors.

Immunoprecipitation: Incubate the cell lysates with an antibody against either YAP or TEAD

that is coupled to magnetic or agarose beads.

Washing: Wash the beads several times to remove non-specifically bound proteins.

Elution and Western Blotting: Elute the protein complexes from the beads and separate them

by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both

YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the co-
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precipitated protein in the MSC-4106-treated sample compared to the control indicates

disruption of the interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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